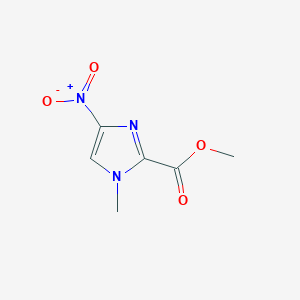

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-4-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSWXFKGZZOIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461198 | |

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169770-25-6 | |

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrating Agents and Reaction Conditions

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions such as ring decomposition or over-nitration. The ester group at position 2 enhances the acidity of the C4 hydrogen, facilitating electrophilic substitution. A representative protocol involves:

Challenges and Mitigation Strategies

-

Regioselectivity : Competing nitration at position 5 can occur (5–15% yield). Polar solvents like acetic acid improve selectivity by stabilizing the transition state.

-

Ester Stability : Prolonged exposure to HNO₃ risks ester hydrolysis. Reaction times exceeding 8 hours reduce yields by 20–30%.

Sequential Synthesis via Carboxylic Acid Intermediate

An alternative approach involves nitrating 1-methyl-1H-imidazole-2-carboxylic acid followed by esterification, circumventing ester stability issues during nitration.

Nitration of 1-Methyl-1H-Imidazole-2-Carboxylic Acid

The carboxylic acid is nitrated using acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and HNO₃:

Esterification with Methanol

The nitro-substituted carboxylic acid is esterified using thionyl chloride (SOCl₂) and methanol:

-

Reagents : 4-Nitro-1-methyl-1H-imidazole-2-carboxylic acid (1 equiv), SOCl₂ (2 equiv), MeOH (excess).

-

Procedure : The acid is refluxed with SOCl₂ for 1 hour, followed by methanol addition at 0°C.

One-Pot Nitration-Esterification Strategy

Industrial-scale production often employs a one-pot method to reduce purification steps and improve efficiency.

Integrated Protocol

-

Reagents : 1-Methyl-1H-imidazole-2-carboxylic acid (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (3 equiv), methyl chloroformate (1.5 equiv).

-

Procedure : Nitration is conducted as in Section 2.1, followed by direct addition of methyl chloroformate and triethylamine to the reaction mixture.

-

Yield : 65–70%.

Advantages and Limitations

-

Cost Efficiency : Reduces solvent and time requirements.

-

Purity Concerns : Co-solubility of intermediates necessitates rigorous extraction (e.g., ethyl acetate/water partitioning).

Catalytic Nitration Using Metal-Mediated Systems

Emergent methodologies utilize copper catalysts to enhance regioselectivity and reaction rates.

Copper(II) Nitrate-Mediated Nitration

Mechanistic Insights

Copper coordinates to the imidazole ring, polarizing the C4 position for electrophilic attack. This method reduces HNO₃ usage by 40% compared to traditional approaches.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Regioselectivity | Key Advantage |

|---|---|---|---|

| Direct Nitration | 60–75 | 85–90% C4 | Simplicity |

| Sequential Synthesis | 70–90 | >95% C4 | High purity |

| One-Pot Strategy | 65–70 | 80–85% C4 | Industrial scalability |

| Catalytic Nitration | 78–82 | 90–93% C4 | Reduced reagent waste |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's unique substitution pattern contributes to its reactivity, allowing for various functionalizations that are crucial in synthetic chemistry.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antiparasitic properties. Its mechanism of action involves the reduction of the nitro group to form reactive intermediates that can interact with nucleic acids and proteins, leading to cell death in pathogens . Notably, it has shown effectiveness against various bacteria and protozoa, including strains resistant to conventional treatments like metronidazole .

Medicine

This compound is being explored as a precursor for synthesizing new pharmaceutical compounds. These derivatives may target specific enzymes or receptors involved in disease processes, offering potential therapeutic benefits . Its applications include:

- Development of new antimicrobial agents.

- Exploration as an anti-inflammatory agent.

- Use as a radiosensitizer in cancer treatments .

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains resistant to metronidazole. The results indicated that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound aimed at enhancing its biological activity. Several analogs were created through modifications of the nitro group and carboxylate moiety, leading to compounds with improved potency against specific pathogens .

These case studies highlight the compound's potential in medicinal chemistry and its role as a precursor for further drug development.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylate ester group can also participate in esterification reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis of its analogs, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Ester Group Variations Ethyl vs. Methyl Ester: Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (C₇H₉N₃O₄) has an ethyl ester group instead of methyl. This increases its molecular weight (199.16 vs. Hydrolysis Behavior: Ethyl analogs undergo hydrolysis to form carboxylic acid derivatives (e.g., 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate), as demonstrated in crystallographic studies . Methyl esters may hydrolyze faster due to the smaller alkyl group, though direct evidence is lacking.

Aromatic Substituents: Compounds like Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate exhibit significantly higher melting points (157–158°C) due to increased aromaticity and steric bulk . In contrast, this compound lacks aromatic substituents, likely reducing its melting point and crystallinity.

Functional Group Absence

- 1-Ethyl-2-methyl-4-nitro-1H-imidazole lacks the carboxylate ester group, resulting in a simpler structure (C₆H₉N₃O₂) and lower molecular weight (155.16). This absence may limit its utility in drug design, where ester groups often serve as prodrug motifs or metabolic handles .

Biological and Chemical Applications this compound is used in pharmaceutical synthesis, while its ethyl analog is noted for DNA-binding properties, possibly due to enhanced hydrophobic interactions .

Biological Activity

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a compound belonging to the imidazole family, which is characterized by its heterocyclic structure containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique combination of functional groups in this molecule contributes to its reactivity and biological properties.

Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A methyl group at the 1-position

- A nitro group at the 4-position

- A carboxylate group at the 2-position

Synthesis

The synthesis of this compound typically involves the nitration of imidazole derivatives followed by esterification processes. Various synthetic routes have been explored to optimize yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, it was tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus (MRSA) | 20 - 40 |

| Escherichia coli | 40 - 70 |

| Bacillus subtilis | Notable inhibition observed |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Studies indicate that it can inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A notable study evaluated the effects of this compound on human cancer cell lines, including breast and colon cancer. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon cancer) | 25 | Cell cycle arrest at G2/M phase |

These results highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanisms and therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The nitro group can be reduced to form reactive intermediates that disrupt cellular processes, such as enzyme activity and DNA replication. This mechanism underlies both its antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-component reactions or esterification. For example, substituted imidazoles are often prepared using a one-pot synthesis involving aldehydes, ammonium acetate, and nitro compounds under reflux in ethanol or acetic acid . Ethyl ester analogs (e.g., Ethyl 4-nitro-1H-imidazole-2-carboxylate) are synthesized via base-catalyzed esterification, using triethylamine to deprotonate intermediates and facilitate nucleophilic substitution . Reaction optimization includes controlling temperature (room temperature to 80°C) and solvent selection (e.g., dichloromethane or THF) to improve yields .

Q. How is the purity and identity of this compound verified?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : and NMR are used to confirm substituent positions and ester group integration. For example, nitro groups typically deshield adjacent protons, shifting signals downfield .

- HPLC : ≥98% purity is achievable using reverse-phase columns (C18) with UV detection at 254 nm, calibrated against certified reference materials .

- Melting Point Analysis : Consistency with literature values (e.g., 157–158°C for methyl-substituted analogs) helps confirm identity .

Q. What solvents and catalysts are optimal for functionalizing the imidazole core?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during nitration or methylation. Catalysts like MnO or Ru-based complexes are effective for oxidation steps, while bases (e.g., triethylamine) stabilize intermediates during esterification . For nitro group introduction, nitric acid/sulfuric acid mixtures at 0–5°C minimize side reactions .

Advanced Research Questions

Q. How do substituent positions influence hydrogen bonding and crystal packing in imidazole derivatives?

- Methodological Answer : Hydrogen bonding networks are analyzed via X-ray crystallography. The nitro group at the 4-position and methyl at the 1-position create distinct donor-acceptor interactions. Graph set analysis (e.g., Etter’s rules) identifies motifs like rings, which stabilize crystal lattices . Software tools like SHELXL refine hydrogen atom positions and anisotropic displacement parameters, while WinGX/ORTEP visualize packing diagrams . For example, steric hindrance from the methyl group may reduce π-π stacking but enhance van der Waals interactions .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Contradictions arise from tautomerism or dynamic processes. Strategies include:

- Variable-Temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures .

- X-ray Diffraction : Resolves ambiguity by providing unambiguous bond lengths and angles. For example, a nitro group’s planar geometry confirms its position .

- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software, comparing computed vs. experimental data to validate structures .

Q. What strategies optimize regioselectivity in multi-component imidazole syntheses?

- Methodological Answer : Regioselectivity is controlled by:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro) direct electrophilic attack to specific ring positions. For example, nitration at the 4-position is favored due to resonance stabilization .

- Catalytic Systems : Ru or Pd catalysts enhance cross-coupling efficiency in aryl-substituted imidazoles. Microwave-assisted synthesis reduces reaction times and improves yields for sterically hindered derivatives .

- Protecting Groups : Temporary protection of the carboxylate (e.g., as a methyl ester) prevents undesired side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.